![molecular formula C2H4NaO2 B590793 Acetic acid,sodium salt,[3h] CAS No. 129085-74-1](/img/structure/B590793.png)

Acetic acid,sodium salt,[3h]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid,sodium salt,[3h], also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. Sodium acetate is a white, crystalline powder that is highly soluble in water and has a slight vinegar-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium acetate can be synthesized through the reaction of acetic acid with sodium carbonate or sodium bicarbonate. The reaction with sodium bicarbonate is as follows:

CH3COOH+NaHCO3→CH3COONa+H2O+CO2

In this reaction, acetic acid reacts with sodium bicarbonate to produce sodium acetate, water, and carbon dioxide .

Industrial Production Methods

Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution:

CH3COOH+NaOH→CH3COONa+H2O

This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium acetate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form acetic acid and the corresponding salt.

Esterification: Reacts with alkyl halides to form esters.

Decarboxylation: When heated with soda lime, it produces methane.

Common Reagents and Conditions

Acids: Reacts with strong acids like hydrochloric acid to form acetic acid.

Alkyl Halides: Reacts with alkyl halides like bromoethane to form esters.

Major Products Formed

Acetic Acid: Formed when sodium acetate reacts with strong acids.

Esters: Formed when sodium acetate reacts with alkyl halides.

Methane: Formed during the decarboxylation reaction with soda lime.

Scientific Research Applications

Sodium acetate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and processes.

Biology: Employed in DNA extraction protocols and as a component in buffer solutions.

Medicine: Used as an electrolyte replenisher and in the treatment of metabolic acidosis.

Industry: Utilized in the textile industry to neutralize sulfuric acid waste streams and as a photoresist in dyeing processes

Mechanism of Action

Sodium acetate acts as a buffering agent by maintaining a relatively constant pH in solutions. In an acidic buffer, it contains equimolar amounts of acetic acid and sodium acetate. When an acid is added, the acetate ions neutralize the hydrogen ions, forming acetic acid. Conversely, when a base is added, the acetic acid neutralizes the hydroxide ions, forming water and acetate ions. This buffering action helps maintain the pH of the solution .

Comparison with Similar Compounds

Sodium acetate is similar to other acetate salts, such as:

Potassium Acetate: Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate: Used as a food additive and in the treatment of hyperphosphatemia.

Sodium Diacetate: A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent.

Sodium acetate is unique due to its high solubility in water and its effectiveness as a buffering agent in various applications.

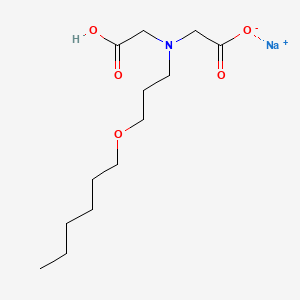

Properties

CAS No. |

129085-74-1 |

|---|---|

Molecular Formula |

C2H4NaO2 |

Molecular Weight |

89.066 |

IUPAC Name |

sodium;2,2,2-tritritioacetic acid |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3; |

InChI Key |

BDKZHNJTLHOSDW-DFCKGCRZSA-N |

SMILES |

CC(=O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (1R,2S,3R,4S)-rel- (9CI)](/img/new.no-structure.jpg)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)